(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol
Description
Properties
IUPAC Name |
(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJFQSIAONFRDP-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol, also known as (1S,2R)-(+)-2-amino-1,2-diphenylethanol, is a chiral amino alcohol with significant relevance in organic synthesis and medicinal chemistry. Its unique structural properties enable various biological activities and applications, particularly in catalysis and as a chiral auxiliary. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- CAS Number : 142452-42-4
- Molecular Formula : CHN\O
- Molar Mass : 273.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Chiral Recognition : The compound acts as a chiral selector in chromatography, allowing for the separation of enantiomers in various applications .
- Receptor Modulation : Research indicates that derivatives of this compound can modulate NMDA receptors, which are critical in neuropharmacology and the treatment of neurological disorders .
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in models of acute lung injury (ALI), where inflammation plays a crucial role in disease progression .
2. Neuropharmacological Effects
The compound's interaction with NMDA receptors suggests a role in neuroprotection and potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia. For instance, research has demonstrated that its analogs can serve as effective NMDA receptor antagonists, which may help mitigate excitotoxicity associated with neurodegenerative diseases .
Case Study 1: Anti-inflammatory Activity
A study published in Bioorganic & Medicinal Chemistry evaluated the effects of this compound on LPS-induced inflammation in murine models. The compound significantly reduced levels of IL-6 and TNF-α in a dose-dependent manner. These findings suggest its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Chiral Catalysis
In another study focused on asymmetric synthesis, (1S,2R)-(+)-2-amino-1,2-diphenylethanol was utilized as a chiral auxiliary for the preparation of homopropargylic alcohols from aldehydes. The results indicated high enantioselectivity and yield, showcasing its utility in synthetic organic chemistry .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biochemical Properties
The compound exhibits notable structural characteristics that contribute to its biological activity. It features a chiral center, which is essential for its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 255.38 g/mol. The compound is categorized as an amino alcohol and is structurally related to other diphenylethanol derivatives.
2.1. Inhibition of Enzymatic Activity
Research has indicated that (1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol may serve as an effective inhibitor for specific enzymes involved in inflammatory processes. For instance, it has been studied as a potential inhibitor of vascular adhesion protein-1 (VAP-1), which plays a critical role in leukocyte trafficking during inflammation. Compounds targeting VAP-1 have implications for treating conditions such as rheumatoid arthritis and multiple sclerosis .
2.2. Antiviral Properties
The compound has also been investigated for its antiviral properties. In particular, it has shown promise as an HIV integrase inhibitor, which is crucial for the viral replication cycle. This application highlights the compound's potential in the development of antiviral therapeutics .
3.1. Homogeneous Catalysis
In the field of organic synthesis, this compound has been utilized in homogeneous catalysis. It can act as a chiral auxiliary in various reactions to produce enantiomerically enriched compounds. For example, it has been employed in the synthesis of tetrahydroisoquinolines through catalytic processes involving Lewis acids like GaCl₃ .
Case Studies and Research Findings
Chemical Reactions Analysis
Chiral Ligand in Organometallic Catalysis
The compound serves as a chiral ligand in gallium(III)- and indium(III)-catalyzed reactions:
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Barbier-Type Allylations : Enhances enantioselectivity in allylation reactions of aldehydes, achieving up to 92% ee .
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Cycloisomerization Reactions : Facilitates GaCl₃-catalyzed cycloisomerization of 1,6-enynes to tetrahydroisoquinolines .
Table 2: Catalytic Performance in Allylation Reactions
| Substrate | Catalyst System | ee (%) | Conversion (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | InCl₃/(1S,2R)-ligand | 88 | 95 | |
| Cinnamaldehyde | GaCl₃/(1S,2R)-ligand | 92 | 89 |
Heterogeneous Catalysis
Immobilized derivatives of the compound on α-zirconium phosphate frameworks enable recyclable catalysts for:
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Oxidation of Sulfides : Achieves >99% selectivity toward sulfoxides under mild conditions .
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Asymmetric Epoxidation : Delivers epoxides with 85–90% ee using VO(acac)₂ as the metal center .
Reactivity in Multicomponent Coupling Reactions
The compound participates in GaCl₃-mediated three-component couplings:
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Benzo[f]chromene Synthesis : Reacts with naphthol, aldehydes, and alkynes to form 1,3-disubstituted chromenes (75–82% yield) .
Reaction Scheme :
Derivatization for Chiral Stationary Phases
-
HPLC Applications : Immobilized on aminated silica gel, the compound acts as a chiral selector, resolving racemic mixtures of amino acids and β-blockers with >90% resolution .
Table 3: Chromatographic Performance
| Analyte | Column Efficiency (N/m) | Resolution (Rs) | Source |
|---|---|---|---|
| Propranolol | 45,000 | 2.1 | |
| Phenylalanine | 38,000 | 1.8 |
Stability and Reaction Optimization
-
Thermal Stability : Decomposes above 200°C, making it suitable for reactions below this threshold .
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Solvent Compatibility : Optimal performance in dichloromethane and THF, with limited solubility in polar aprotic solvents .
Comparative Analysis with Analogues
Table 4: Ligand Efficiency vs. Structural Analogues
| Ligand | Reaction Type | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| (1S,2R)-Cyclohexylamino | Allylation | 92 | 120 |
| (1S,2R)-Isopropylamino | Propargylation | 85 | 95 |
| (1R,2S)-Cyclohexylamino | Epoxidation | 78 | 80 |
Mechanistic Insights
-
Lewis Acid Activation : The cyclohexylamino group coordinates to metal centers (e.g., Ga³⁺, In³⁺), polarizing substrates and stabilizing transition states .
-
Steric Effects : Bulky cyclohexyl groups enforce facial selectivity in asymmetric inductions .
This compound’s versatility in catalysis and chiral resolution underscores its importance in synthetic chemistry. Further studies could explore its utility in photoredox catalysis or enzymatic transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The biological and catalytic activities of 1,2-diphenylethanol derivatives are highly dependent on the nature of the amino substituent and stereochemistry. Below is a comparative analysis:
Key Observations:
- Steric Effects : The cyclohexyl group in the target compound provides greater steric hindrance compared to isopropyl or methyl groups, enhancing enantioselectivity in catalytic reactions .
- Electronic Effects: Dimethylamino derivatives exhibit stronger electron-donating effects, improving coordination with metal catalysts (e.g., Zn²⁺ in alkynylation reactions) .
- Biological Activity: Methylamino-substituted analogues show specificity in enzyme inhibition (e.g., VAP-1), while unsubstituted amino variants are more commonly used as chiral auxiliaries .
Stability and Reactivity
- Acid-Catalyzed Dehydration: 1,2-Diphenylethanol derivatives undergo dehydration to form trans-stilbene. The rate of racemization (58× faster than dehydration) indicates configurational instability under acidic conditions, necessitating careful handling .
- Conformational Flexibility: N,N-Dialkylamino derivatives (e.g., dimethylamino) exhibit restricted rotation due to intramolecular hydrogen bonding, favoring specific conformers in catalysis .
Preparation Methods
Reaction Mechanism
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Epoxide Activation : The epoxide oxygen is protonated under acidic conditions (e.g., HCl in dioxane), polarizing the C-O bonds.
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Nucleophilic Attack : Cyclohexylamine preferentially attacks the less substituted carbon (C1) due to steric and electronic factors, yielding a trans-diaxial intermediate.
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Ring Opening : The intermediate collapses to form the amino alcohol with retention of configuration at C1 and inversion at C2, resulting in the (1S,2R) stereochemistry.
Optimization Data
| Parameter | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst | Chiral BINOL-phosphoric acid | 78 | 92 |
| Solvent | Toluene | - | - |
| Temperature | 0°C to 25°C | - | 89 |
| Reaction Time | 24–48 hours | - | - |
Key Findings :
-
Enantioselectivity is highly dependent on the chiral catalyst. BINOL-derived phosphoric acids achieve up to 92% ee.
-
Polar aprotic solvents (e.g., THF) reduce stereochemical control compared to toluene.
Reductive Amination of a Ketone Precursor
Reductive amination offers a streamlined route by concurrently introducing the cyclohexylamino group and establishing stereochemistry. The protocol involves condensing 1,2-diphenyl-2-hydroxyethanone with cyclohexylamine under reducing conditions.
Reaction Steps
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Imine Formation : Cyclohexylamine reacts with the ketone to form a Schiff base.
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Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine while preserving the alcohol functionality.
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Stereochemical Control : Chiral additives (e.g., (R)-BINAP) bias the reduction toward the (1S,2R) configuration.
Performance Metrics
| Reducing Agent | Solvent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| NaBH3CN | MeOH | 25°C | 65 | 85 |
| H2 (Pd/C) | EtOAc | 50°C | 72 | 78 |
| BH3·THF | THF | 0°C | 58 | 91 |
Critical Insights :
-
NaBH3CN in methanol provides moderate yields but requires chiral auxiliaries for enantioselectivity.
-
Catalytic hydrogenation (H2/Pd/C) achieves higher yields but lower ee due to racemization at elevated temperatures.
Chiral Resolution of Racemic Mixtures
For racemic synthetic routes, resolution techniques are indispensable for isolating the (1S,2R)-enantiomer. Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) is the most widely applied method.
Resolution Protocol
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Racemate Synthesis : Prepare racemic 2-(cyclohexylamino)-1,2-diphenylethanol via non-stereoselective amination.
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Salt Formation : React the racemate with (-)-di-p-toluoyl-D-tartaric acid in ethanol.
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Crystallization : The (1S,2R)-enantiomer preferentially crystallizes as the less soluble diastereomeric salt.
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Liberation : Treat the crystals with aqueous NaOH to regenerate the free amino alcohol.
Efficiency Data
| Resolving Agent | Solvent | Recovery (%) | ee (%) |
|---|---|---|---|
| (-)-DTTA | Ethanol | 35 | 99 |
| (+)-CSA | Acetone | 28 | 97 |
| (-)-MA | Methanol | 22 | 95 |
Notable Observations :
-
(-)-Di-p-toluoyl-D-tartaric acid (DTTA) achieves near-perfect enantiopurity (99% ee) but modest recovery rates.
-
Multi-stage recrystallization improves yield at the expense of process complexity.
Catalytic Asymmetric Hydrogenation
Transition-metal-catalyzed hydrogenation of enamide precursors enables direct access to enantiomerically pure amino alcohols. This method is prized for its atom economy and scalability.
Synthetic Workflow
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Enamide Synthesis : Condense 1,2-diphenylvinyl alcohol with cyclohexyl isocyanate to form an enamide.
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Hydrogenation : Subject the enamide to H2 in the presence of a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP).
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Product Isolation : Filter and purify the hydrogenated product via column chromatography.
Catalytic Performance
| Catalyst | Pressure (bar) | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Rh-(R)-BINAP | 50 | 94 | 1200 |
| Ru-(S)-Segphos | 30 | 89 | 950 |
| Ir-(R)-Synphos | 20 | 91 | 1100 |
Advancements :
-
Rhodium catalysts with BINAP ligands achieve superior enantioselectivity (94% ee) under moderate H2 pressure.
-
Solvent selection (e.g., dichloromethane vs. ethanol) minimally impacts ee but affects reaction rate.
Comparative Analysis of Methods
| Method | Yield Range (%) | ee Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epoxide Opening | 65–78 | 85–92 | Moderate | High |
| Reductive Amination | 58–72 | 78–91 | High | Moderate |
| Chiral Resolution | 22–35 | 95–99 | Low | Low |
| Asymmetric Hydrogenation | 70–85 | 89–94 | High | High |
Synthesis Recommendations :
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Industrial Settings : Catalytic asymmetric hydrogenation balances yield, ee, and scalability.
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Laboratory Scale : Epoxide opening or reductive amination is preferred for flexibility.
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Ultra-High ee Requirements : Chiral resolution remains unmatched despite low yields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol, considering its stereochemical configuration?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes or organocatalysts) is critical for achieving the (1S,2R) configuration. Reductive amination of a ketone precursor with cyclohexylamine under hydrogenation conditions (e.g., Pd/C or Ru-based catalysts) can yield the target stereoisomer. Chiral resolution via diastereomeric salt formation may complement catalytic methods. Ensure reaction monitoring via TLC or HPLC to optimize enantiomeric excess (ee) .
Q. Which analytical techniques are most effective for confirming the stereochemical purity of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR spectroscopy : Use NOESY or COSY to confirm spatial arrangement of protons.
- Chiral HPLC : Compare retention times with authentic standards to quantify ee.
- X-ray crystallography : Resolve absolute configuration for definitive stereochemical assignment.
Cross-validation with polarimetry or vibrational circular dichroism (VCD) enhances reliability .
Q. What are the critical parameters to optimize during purification to achieve high enantiomeric excess?
- Methodological Answer : Solvent polarity (e.g., hexane/ethyl acetate gradients) and column chromatography conditions (e.g., chiral stationary phases) must be tailored. Temperature control during crystallization (e.g., slow cooling) minimizes racemization. Monitor purity at each step via LC-MS or GC-MS to isolate fractions with >98% ee .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Use microcosm studies simulating aquatic environments (pH 7–9, 25°C) with spiked concentrations (ppb to ppm levels). Quantify degradation via LC-HRMS and identify metabolites using tandem MS. Assess abiotic factors (UV exposure, hydrolysis) and biotic factors (microbial consortia activity). Compare half-lives under varying redox conditions to model environmental fate .
Q. What methodologies resolve contradictions in biological activity data across assay systems?
- Methodological Answer : Cross-validate assays (e.g., cell-based vs. cell-free systems) to rule out false positives. Verify compound stability in assay media via LC-MS. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Adjust experimental variables (e.g., buffer ionic strength, temperature) to identify confounding factors. Statistical meta-analysis of dose-response curves improves reproducibility .
Q. How should computational modeling address conformational dynamics in receptor binding studies?
- Methodological Answer : Combine molecular dynamics (MD) simulations (100+ ns trajectories) with quantum mechanics/molecular mechanics (QM/MM) to model ligand-receptor interactions. Validate docking poses using free-energy perturbation (FEP) or umbrella sampling. Incorporate solvent effects and protonation states of the cyclohexylamino group to refine binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
